6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one
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Overview
Description
6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
Similar compounds have been found to interact with their targets leading to the inhibition of endoplasmic reticulum (er) stress and apoptosis . They also inhibit the NF-kB inflammatory pathway .
Biochemical Pathways
The compound likely affects the biochemical pathways related to neuroprotection and anti-inflammation. It has been suggested that it inhibits the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Pharmacokinetics
It’s worth noting that the piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the Pechmann condensation reaction, where phenolic compounds react with β-ketoesters in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and anhydrous environments to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2H-1-benzopyran-2-one: Another chromen-2-one derivative with similar structural features.
8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A compound with similar functional groups and biological activities.
Uniqueness
6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its piperazine moiety, in particular, contributes to its potential as a versatile pharmacophore .
Properties
IUPAC Name |
6-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-32-22-9-7-21(8-10-22)29-13-11-28(12-14-29)18-20-15-27(31)33-26-17-23(25(30)16-24(20)26)19-5-3-2-4-6-19/h2-10,15-17,30H,11-14,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRUWPWCBPRHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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